2,5-Diamino-6-fluorohexanoic acid dihydrochloride
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Overview
Description
2,5-Diamino-6-fluorohexanoic acid dihydrochloride is a synthetic organic compound with the molecular formula C6H14Cl2FN2O2 It is a derivative of hexanoic acid, where two amino groups and one fluorine atom are substituted at the 2nd and 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-6-fluorohexanoic acid dihydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with hexanoic acid.
Amination: The amino groups are introduced at the 2nd and 5th positions through a series of reactions involving nitration followed by reduction. Nitration can be performed using nitric acid, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-6-fluorohexanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be performed using reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2,5-Diamino-6-fluorohexanoic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of metabolic disorders or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-diamino-6-fluorohexanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Diaminohexanoic acid: Lacks the fluorine atom, which may result in different biological activity and binding properties.
6-Fluorohexanoic acid:
2,5-Diamino-6-chlorohexanoic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness
2,5-Diamino-6-fluorohexanoic acid dihydrochloride is unique due to the presence of both amino groups and a fluorine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,5-diamino-6-fluorohexanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2O2.2ClH/c7-3-4(8)1-2-5(9)6(10)11;;/h4-5H,1-3,8-9H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZPMKYVFZNAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CF)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124796-41-4 |
Source
|
Record name | 2,5-diamino-6-fluorohexanoic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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